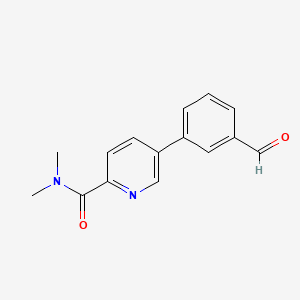
5-(3-Formylphenyl)-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Formylphenyl)-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a dimethylpicolinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-formylphenylboronic acid and N,N-dimethylpicolinamide.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-formylphenylboronic acid with N,N-dimethylpicolinamide in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3-Formylphenyl)-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-N,N-dimethylpicolinamide.
Reduction: 5-(3-Hydroxyphenyl)-N,N-dimethylpicolinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Formylphenyl)-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 5-(3-Formylphenyl)-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The picolinamide moiety can coordinate with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Formylphenylboronic Acid: Used in similar synthetic applications and has comparable reactivity.
4-Formylphenylboronic Acid: Another isomer with similar properties and applications.
N,N-Dimethylpicolinamide: The parent compound without the formyl group, used in coordination chemistry.
特性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
5-(3-formylphenyl)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-17(2)15(19)14-7-6-13(9-16-14)12-5-3-4-11(8-12)10-18/h3-10H,1-2H3 |
InChIキー |
WQRSAPNUFDHORY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


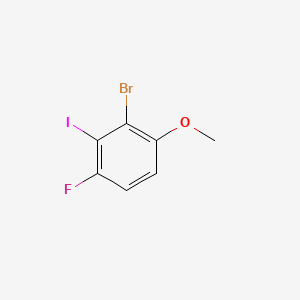
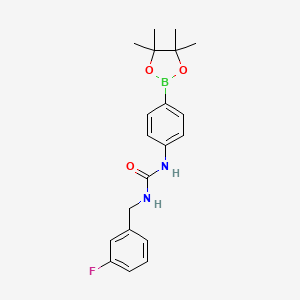
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
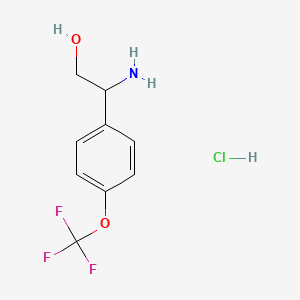
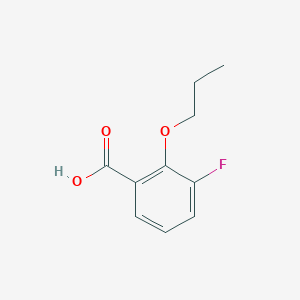
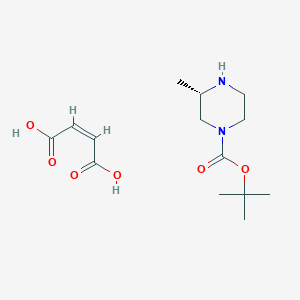
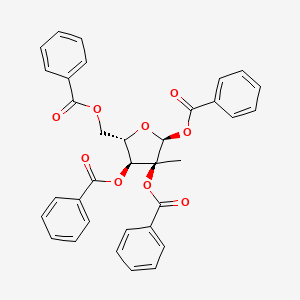
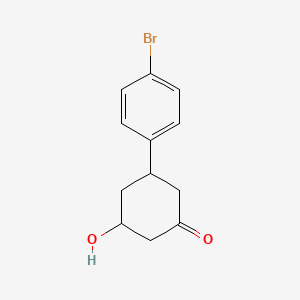
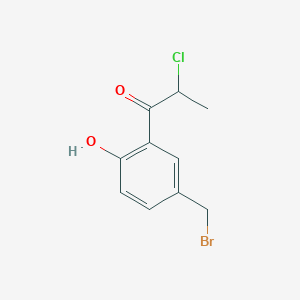
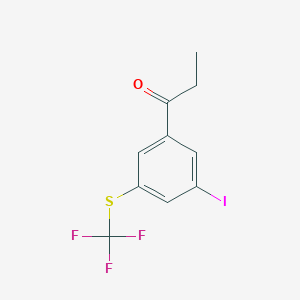

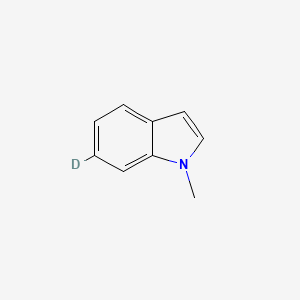
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
